molecular formula C19H20N2O3S B4888928 ethyl 7-methyl-2-(4-methylanilino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate

ethyl 7-methyl-2-(4-methylanilino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate

Cat. No.: B4888928
M. Wt: 356.4 g/mol
InChI Key: DDZNBOUKSYMIGJ-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-2-(4-methylanilino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate is a complex organic compound belonging to the benzothiazine family This compound is characterized by its unique structure, which includes a benzothiazine ring fused with an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methyl-2-(4-methylanilino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with ethyl acetoacetate under acidic conditions to form the benzothiazine core. This intermediate is then reacted with 4-methylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-2-(4-methylanilino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ethyl 7-methyl-2-(4-methylanilino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In medicinal applications, the compound may interact with cellular pathways involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 7-methyl-2-(4-methylanilino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate can be compared with other benzothiazine derivatives, such as:

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

IUPAC Name

ethyl 7-methyl-2-(4-methylanilino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-4-24-18(23)19(21-14-8-5-12(2)6-9-14)17(22)20-15-10-7-13(3)11-16(15)25-19/h5-11,21H,4H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZNBOUKSYMIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(=O)NC2=C(S1)C=C(C=C2)C)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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